molecular formula C13H26O2 B14237521 3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol CAS No. 351420-48-9

3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol

Cat. No.: B14237521
CAS No.: 351420-48-9
M. Wt: 214.34 g/mol
InChI Key: URTXFGWQPXMJFF-FRRDWIJNSA-N
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Description

3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol is a chemical compound with a complex structure that includes a cyclohexane ring substituted with a methyl and isopropyl group, and an oxypropanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol typically involves the reaction of a cyclohexanol derivative with an appropriate alkylating agent. One common method involves the use of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol as a starting material, which is then reacted with an epoxide under basic conditions to form the desired oxypropanol compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticonvulsant activity may be related to its ability to modulate neurotransmitter receptors or ion channels in the nervous system . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methylcyclohexanecarboxylic acid
  • 5-Methyl-2-(1-methylethyl)cyclohexanecarboxylic acid
  • 4-Isopropyl-1-methylcyclohexane-3-carboxylic acid

Uniqueness

3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol is unique due to its specific structural features, such as the combination of a cyclohexane ring with an oxypropanol side chain. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

351420-48-9

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol

InChI

InChI=1S/C13H26O2/c1-10(2)12-6-5-11(3)9-13(12)15-8-4-7-14/h10-14H,4-9H2,1-3H3/t11-,12+,13-/m1/s1

InChI Key

URTXFGWQPXMJFF-FRRDWIJNSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OCCCO)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCCCO)C(C)C

Origin of Product

United States

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